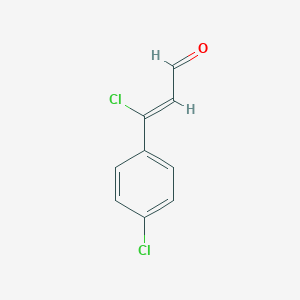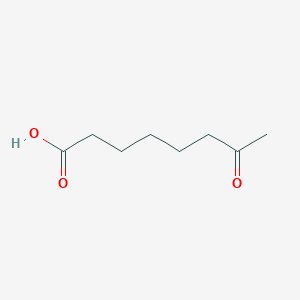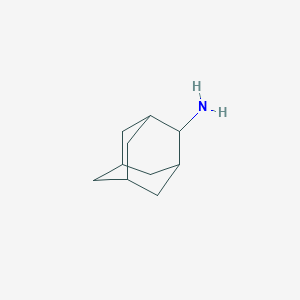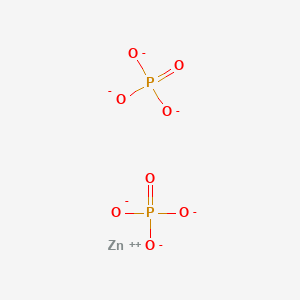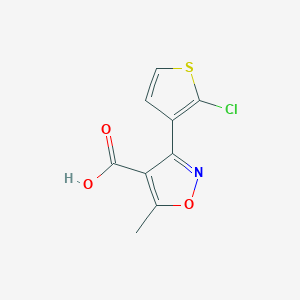
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid (CTMC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTMC is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not fully understood, but studies have shown that the compound can modulate the activity of several signaling pathways in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. The compound has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of research is the development of novel 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies are needed to further elucidate the mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and its effects on various signaling pathways in the brain.
Métodos De Síntesis
The synthesis of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been achieved using various methods, including the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole in the presence of a base and a coupling agent. The yield of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Propiedades
Número CAS |
14483-57-9 |
|---|---|
Nombre del producto |
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Fórmula molecular |
C9H6ClNO3S |
Peso molecular |
243.67 g/mol |
Nombre IUPAC |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
Clave InChI |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
SMILES canónico |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



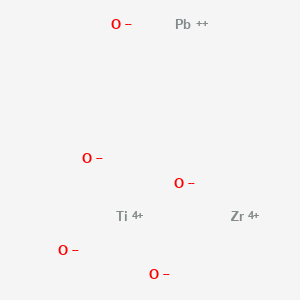

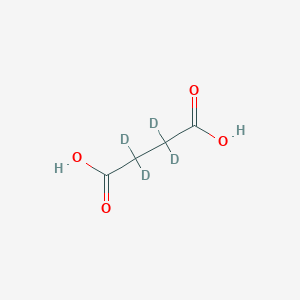



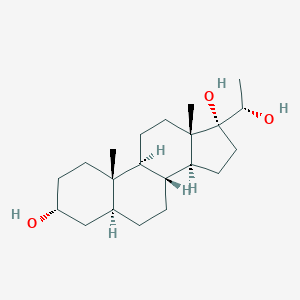
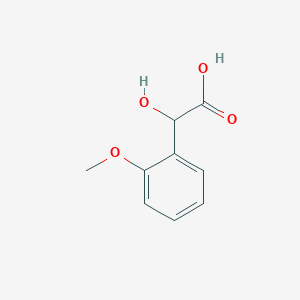
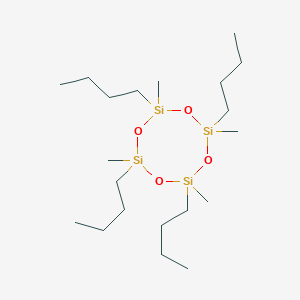
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
